molecular formula C14H22N4O2 B6244821 tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate CAS No. 2408959-95-3

tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B6244821
CAS No.: 2408959-95-3
M. Wt: 278.4
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Description

tert-Butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and pyrimidine derivatives.

    Formation of Intermediate: The piperidine ring is functionalized with a tert-butyl ester group through esterification reactions.

    Amination: The pyrimidine ring is introduced through nucleophilic substitution reactions, where an amino group is added to the pyrimidine ring.

    Final Product: The final product, this compound, is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the pyrimidine ring can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biological Probes: The compound is used in the development of biological probes for studying cellular processes and molecular interactions.

    Drug Discovery: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of new therapeutic agents.

Medicine:

    Pharmaceutical Research: The compound is explored for its potential therapeutic applications, including its role as a building block in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-aminopyrimidin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share a similar core structure, they differ in the functional groups attached to the piperidine and pyrimidine rings.
  • Unique Properties: tert-Butyl 2-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.
  • Applications: Each compound may have distinct applications based on its unique properties, making them suitable for different research and industrial purposes.

Properties

CAS No.

2408959-95-3

Molecular Formula

C14H22N4O2

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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